molecular formula C20H21NO4 B3751133 propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate

propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate

Cat. No.: B3751133
M. Wt: 339.4 g/mol
InChI Key: YUUAEOTUZVOVEZ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate typically involves esterification reactions. One common method is the reaction between an appropriate carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like toluene or dichloromethane to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of pharmaceuticals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (3Z)-4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate
  • Propan-2-yl (3Z)-4-[(4-chlorophenyl)amino]-2-oxo-4-phenylbut-3-enoate
  • Propan-2-yl (3Z)-4-[(4-nitrophenyl)amino]-2-oxo-4-phenylbut-3-enoate

Uniqueness

Propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

propan-2-yl (Z)-4-(4-methoxyanilino)-2-oxo-4-phenylbut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14(2)25-20(23)19(22)13-18(15-7-5-4-6-8-15)21-16-9-11-17(24-3)12-10-16/h4-14,21H,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUAEOTUZVOVEZ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)C=C(C1=CC=CC=C1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C(=O)/C=C(/C1=CC=CC=C1)\NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate
Reactant of Route 2
Reactant of Route 2
propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate
Reactant of Route 3
Reactant of Route 3
propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate
Reactant of Route 4
propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate
Reactant of Route 5
propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate
Reactant of Route 6
propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.